SJ1008030 formic

Targeted protein degradation JAK-STAT signaling Acute lymphoblastic leukemia

Researchers studying JAK2-driven hematologic malignancies frequently encounter confounding off-target degradation when using PG-based PROTACs, obscuring JAK2-specific signaling readouts. SJ1008030 formic is an IMiD-based (lenalidomide/pomalidomide-type) CRBN-recruiting PROTAC that delivers strict JAK2-selective degradation, enabling clean genotype-phenotype correlation. • IC50 of 5.4 nM in MHH-CALL-4 CRLF2r ALL cells; EC50 5.4 nM, IC50 32.09 nM in proliferation assays. • Employs an ethyl-dioxoisoindoline linker architecture distinct from PG-based degraders; benchmark compound for linker-comparative PROTAC studies. • Validated in CRLF2-rearranged Ph-like ALL xenograft models; supplied as light-yellow solid, ≥98% purity, shipped ambient globally.

Molecular Formula C43H45N13O9S
Molecular Weight 920.0 g/mol
Cat. No. B12376149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ1008030 formic
Molecular FormulaC43H45N13O9S
Molecular Weight920.0 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)O
InChIInChI=1S/C42H43N13O7S.CH2O2/c1-2-63(61,62)53-24-42(25-53,12-13-43)54-23-27(22-46-54)35-31-11-14-44-36(31)50-41(49-35)47-28-5-3-26(4-6-28)37(57)45-15-16-51-17-19-52(20-18-51)29-7-8-30-32(21-29)40(60)55(39(30)59)33-9-10-34(56)48-38(33)58;2-1-3/h3-8,11,14,21-23,33H,2,9-10,12,15-20,24-25H2,1H3,(H,45,57)(H,48,56,58)(H2,44,47,49,50);1H,(H,2,3)
InChIKeyBWDBPVBVBXITDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJ10542 JAK2/3 PROTAC Degrader


SJ10542 is a phenyl glutarimide-based PROTAC (PROteolysis TArgeting Chimera) designed to induce cereblon (CRBN)-dependent degradation of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3) [1]. The compound comprises a baricitinib-derived JAK-binding warhead (pyrrolo[2,3-d]pyrimidine with cyanomethyl-ethylsulfonylazetidine substitution) conjugated via a flexible piperazine-alkyl linker to a phenyl glutarimide CRBN E3 ligase ligand . SJ10542 represents a second-generation PROTAC that mitigates the GSPT1 off-target degradation commonly observed with IMiD-based degraders [2].

PROTAC-mediated JAK2/3 degradation studies
CRBN-dependent ubiquitination pathway dissection
GSPT1-sparing degradation context for JAK-STAT signaling

SJ10542 vs. SJ1008030 Key Differences


PROTACs are exquisitely sensitive to linker length, composition, and E3 ligase recruitment geometry; minor alterations produce large shifts in degradation efficiency, selectivity, and off-target profiles [1]. SJ10542 employs a phenyl glutarimide (PG) CRBN ligand and a specific piperazine-propyl linker, achieving dual JAK2/JAK3 degradation with minimal GSPT1 engagement. In contrast, the closely related SJ1008030 utilizes an IMiD-based CRBN ligand (lenalidomide/pomalidomide-type) and an ethyl-dioxoisoindoline linker, conferring strict JAK2 selectivity and distinct potency. Substituting one for the other will yield fundamentally different degradation signatures, confounding experimental reproducibility and biological interpretation .

CRBN ligand
Phenyl glutarimide (PG)
IMiD (lenalidomide-type)
Linker / selectivity
Propyl-piperazine; dual JAK2/3 degradation
Ethyl-dioxoisoindoline; JAK2-selective only
Substitution will yield different degradation signatures and confound reproducibility. GSPT1 sparing also differs significantly.

SJ10542 Degradation and Selectivity Data


Dual JAK2/JAK3 vs. JAK2-Selective Degradation

SJ10542 degrades both JAK2 and JAK3 with DC50 values of 14 nM and 11 nM, respectively, in MHH-CALL-4 CRLF2-rearranged ALL cells [1]. In direct contrast, SJ1008030 (compound 8) selectively degrades only JAK2 with a DC50 of 32 nM in xenograft models and shows no measurable JAK3 degradation activity . This dual-target versus single-target profile is a critical differentiation point for studies requiring JAK3 co-depletion.

JAK2/3 vs JAK2 Degradation
Reported
SJ10542: JAK2 DC50 14 nM, JAK3 DC50 11 nM; SJ1008030: JAK2 DC50 32 nM, no JAK3 degradation
Dual target degradation context for JAK2/3 co-depletion studies
MHH-CALL-4 cells, 24 h treatment
Targeted protein degradation JAK-STAT signaling Acute lymphoblastic leukemia

GSPT1 Sparing: PG vs. IMiD CRBN Ligands

SJ10542 utilizes a phenyl glutarimide (PG) CRBN ligand, which retains 70–99% GSPT1 protein levels at functional concentrations, whereas IMiD-based PROTACs (including the warhead used in SJ1008030) typically retain only 10–90% GSPT1 [1]. In MHH-CALL-4 cells, SJ10542 at 100 nM for 24 h induces JAK2 degradation with no significant GSPT1 depletion . SJ1008030, despite its JAK2-selective degradation, carries inherent IMiD-associated GSPT1 degradation liability [2].

GSPT1 Sparing
Reported
PG-based PROTACs: 70–99% GSPT1 remaining; IMiD-based: 10–90% remaining
Cleaner JAK-specific endpoint interpretation
MHH-CALL-4 cells, 100 nM, 24 h
PROTAC selectivity GSPT1 off-target Cereblon neosubstrate

Linker Architecture and Degradation Selectivity

SJ10542 incorporates a propyl-piperazine linker connecting the phenyl glutarimide CRBN ligand to the JAK-binding warhead. In SAR studies, this specific linker length and composition were essential for achieving dual JAK2/JAK3 degradation without the 'hook effect' observed with shorter linkers [1]. SJ1008030, by contrast, uses an ethyl linker connected to a dioxoisoindoline-CRBN moiety, resulting in a JAK2-selective degradation profile (JAK3 degradation not observed) .

Linker Architecture
Method context
Propyl-piperazine linker confers JAK2/3 dual degradation; ethyl-dioxoisoindoline linker yields JAK2-selective
Linker context may shift degradation selectivity
SAR from cited study
PROTAC linker design Structure-activity relationship Degradation efficiency

JAK1/TYK2 Sparing Profile

At concentrations up to 1 μM, SJ10542 does not induce degradation of JAK1 or TYK2 proteins, maintaining less than 20% degradation of JAK2 at 1 μM [1]. This contrasts with broad-spectrum JAK inhibitors like baricitinib, which inhibit JAK1 (IC50 5.9 nM), JAK2 (5.7 nM), and TYK2 (53 nM) [2]. The selective degradation profile of SJ10542 enables dissection of JAK2/3-specific signaling without confounding JAK1/TYK2 inhibition.

JAK1/TYK2 Sparing
Reported
SJ10542: no degradation of JAK1/TYK2 (≤1 µM); baricitinib: inhibits JAK1 (IC50 5.9 nM), TYK2 (53 nM)
JAK2/3-specific signaling dissection context
MHH-CALL-4 cells vs enzyme assays
Kinase selectivity JAK family Off-target profiling

SJ10542 Application Scenarios


CRLF2-Rearranged ALL Xenograft Models

SJ10542 demonstrates potent anti-leukemic activity in PDX models harboring CRLF2 rearrangements and JAK2 fusions, with IC50 values <120 nM across multiple models and a low of 24 nM in the JAK2 fusion PDX SJBALL020589 [1]. This genotype-dependent sensitivity makes SJ10542 a valuable tool for validating JAK-STAT dependency in Ph-like ALL preclinical models. Its dual JAK2/JAK3 degradation profile addresses compensatory JAK3 activation observed in some CRLF2r cases .

JAK-STAT Pathway Dissection with GSPT1 Sparing

For researchers studying JAK2/3-mediated signaling without the confounding cytotoxicity of GSPT1 degradation, SJ10542 provides a cleaner degradation profile. The PG-based CRBN ligand spares GSPT1 (70–99% remaining) compared to IMiD-based alternatives [1]. This enables more accurate assessment of JAK2/3-specific transcriptional and phospho-proteomic changes in IL-6, IL-2, or TSLP-stimulated cell systems .

JAK-Mutant MPN Selectivity Profiling

In JAK2 V617F-driven myeloproliferative neoplasm models, SJ10542's JAK2/3 degradation profile offers a distinct tool for comparing degradation efficiency against JAK2-selective PROTACs like SJ1008030. The 14 nM DC50 in MHH-CALL-4 cells [1] and lack of JAK1/TYK2 degradation provide a reference benchmark for evaluating structure-degradation relationships in CRBN-recruiting PROTACs targeting the JAK family .

Linker Optimization and PROTAC SAR

SJ10542 serves as a benchmark compound for PROTAC linker optimization studies. Its propyl-piperazine linker architecture, which avoids the 'hook effect' observed with shorter linkers [1], provides a reference point for designing new JAK-targeting PROTACs. Comparative studies with SJ1008030 (ethyl-dioxoisoindoline linker) can elucidate how linker composition dictates degradation selectivity and ternary complex geometry .

Application
Selection Property
Validation Focus
JAK2-fusion leukemia model studies
Dual JAK2/JAK3 degradation profile
CRLF2-rearranged PDX model-response endpoint context
JAK2/3 signaling pathway dissection
GSPT1-sparing degradation context
Phospho-proteomic and transcriptional readout interpretation
JAK2 V617F MPN model studies
Selective JAK2/3 degradation vs JAK2-only PROTACs
Degradation efficiency benchmarking
PROTAC linker optimization studies
Propyl-piperazine linker architecture
Ternary complex geometry and hook effect avoidance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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